molecular formula C17H17N3O3S B2765858 4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034494-82-9

4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2765858
CAS No.: 2034494-82-9
M. Wt: 343.4
InChI Key: SFHCJXYUFZJHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of furan, pyrazine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to its combination of furan, pyrazine, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-ethyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-13-3-5-15(6-4-13)24(21,22)20-11-16-17(19-9-8-18-16)14-7-10-23-12-14/h3-10,12,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHCJXYUFZJHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.